molecular formula C17H19ClF3N3O3 B8122900 Fleroxacin hydrochloride

Fleroxacin hydrochloride

Cat. No.: B8122900
M. Wt: 405.8 g/mol
InChI Key: HKFZCDVQUWJWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fleroxacin hydrochloride is a broad-spectrum antimicrobial fluoroquinolone. It is known for its potent activity against a variety of Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating infections such as uncomplicated cystitis, gonorrhea, bacterial enteritis, and respiratory tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fleroxacin hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core quinolone structure, followed by the introduction of fluorine atoms and other functional groups. The key steps include:

    Formation of the Quinolone Core: The synthesis starts with the cyclization of an appropriate aniline derivative to form the quinolone core.

    Fluorination: Fluorine atoms are introduced into the quinolone structure using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Functional Group Introduction: Additional functional groups, such as the piperazine ring, are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Fleroxacin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the quinolone core or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine, amines.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Fleroxacin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of fluoroquinolone synthesis and reactivity.

    Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

    Medicine: Extensively studied for its antimicrobial properties and potential use in treating various bacterial infections.

    Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms.

Mechanism of Action

Fleroxacin hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Fleroxacin hydrochloride is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique in its specific activity spectrum and pharmacokinetic properties.

Similar Compounds

    Ciprofloxacin: Another broad-spectrum fluoroquinolone with a similar mechanism of action.

    Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

    Norfloxacin: Primarily used for urinary tract infections.

This compound stands out due to its specific activity against certain bacterial strains and its pharmacokinetic profile, which allows for effective once-daily dosing .

Properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFZCDVQUWJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.